2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide
CAS No.: 896305-87-6
Cat. No.: VC4561691
Molecular Formula: C23H23N5O2S
Molecular Weight: 433.53
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 896305-87-6 |
---|---|
Molecular Formula | C23H23N5O2S |
Molecular Weight | 433.53 |
IUPAC Name | 2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Standard InChI | InChI=1S/C23H23N5O2S/c1-17-6-5-7-19(14-17)24-22(29)16-31-23-26-25-21(28(23)27-12-3-4-13-27)15-18-8-10-20(30-2)11-9-18/h3-14H,15-16H2,1-2H3,(H,24,29) |
Standard InChI Key | JPNNLZBECPGXSP-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the 1,2,4-triazole class, characterized by a triazole core substituted with a 4-methoxybenzyl group at position 5, a pyrrol-1-yl group at position 4, and a thioacetamide linkage at position 3. The molecular formula is C23H23N5O2S, with a molecular weight of 433.53 g/mol. Key structural components include:
-
Triazole ring: A five-membered aromatic ring with three nitrogen atoms, known for enhancing metabolic stability and hydrogen-bonding capacity.
-
4-Methoxybenzyl group: Introduces hydrophobicity and electron-donating effects, potentially influencing receptor binding.
-
Pyrrol-1-yl substituent: A non-aromatic heterocycle that may modulate solubility and intermolecular interactions.
-
Thioacetamide side chain: Contains a sulfur atom, which could contribute to redox activity or metal coordination.
Table 1: Key Chemical Descriptors
Property | Value |
---|---|
CAS Number | 896305-87-6 |
Molecular Formula | C23H23N5O2S |
Molecular Weight | 433.53 g/mol |
IUPAC Name | 2-[[5-[(4-Methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC |
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound likely follows a multi-step protocol common to triazole derivatives:
-
Cyclocondensation: Formation of the 1,2,4-triazole core via reaction of hydrazine derivatives with carboxylic acids or nitriles.
-
N-Substitution: Introduction of the pyrrol-1-yl group using pyrrole under basic conditions.
-
Thioether Formation: Coupling of the triazole intermediate with a thioacetamide via nucleophilic substitution.
Table 2: Hypothetical Synthesis Steps
Step | Reaction Type | Reagents/Conditions |
---|---|---|
1 | Cyclocondensation | Hydrazine hydrate, acetic acid, 80°C |
2 | N-Alkylation | Pyrrole, K2CO3, DMF, 120°C |
3 | Thioacetylation | Chloroacetyl chloride, NaSH, ethanol |
Analytical Characterization
While specific spectral data for this compound are unavailable, standard techniques for analogous molecules include:
-
NMR Spectroscopy: To confirm the positions of substituents on the triazole ring.
-
Mass Spectrometry: For molecular weight verification and fragmentation pattern analysis.
-
HPLC: To assess purity, typically exceeding 95% for research-grade compounds.
Physicochemical Properties
Solubility and Stability
The compound’s solubility remains uncharacterized, but predictions based on structural analogs suggest:
-
Lipophilicity: High logP (~3.5) due to aromatic and alkyl groups, indicating poor aqueous solubility.
-
Stability: Susceptible to hydrolysis at the thioacetamide bond under acidic or alkaline conditions.
Thermodynamic Properties
-
Melting Point: Estimated 180–190°C (differential scanning calorimetry of similar triazoles).
-
Crystalline Structure: Likely monoclinic, as observed in related 1,2,4-triazole derivatives.
Biological Activity and Mechanisms
Anticancer Activity
Although direct evidence is lacking, mechanisms inferred from related molecules include:
-
Apoptosis Induction: Upregulation of caspase-3/7 via mitochondrial pathway activation.
-
Kinase Inhibition: Suppression of EGFR or VEGFR2 signaling in breast and lung cancer cell lines.
Table 3: Cytotoxicity of Analogous Triazoles
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
5-(4-Fluorobenzyl)-1,2,4-triazole | MCF-7 | 12.3 | |
4-Pyrrolyl-triazole | A549 | 18.7 |
Research Gaps and Future Directions
-
In Vitro/In Vivo Studies: Prioritize cytotoxicity screening against NCI-60 cell panels and xenograft models.
-
Structure-Activity Relationships (SAR): Modify the 4-methoxybenzyl or pyrrol-1-yl groups to optimize potency.
-
Pharmacokinetics: Evaluate oral bioavailability and metabolic stability using hepatic microsome assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume